Bis(2-bromobenzyl) ether Bis(2-bromobenzyl) ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC13947660
InChI: InChI=1S/C14H12Br2O/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2
SMILES:
Molecular Formula: C14H12Br2O
Molecular Weight: 356.05 g/mol

Bis(2-bromobenzyl) ether

CAS No.:

Cat. No.: VC13947660

Molecular Formula: C14H12Br2O

Molecular Weight: 356.05 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-bromobenzyl) ether -

Specification

Molecular Formula C14H12Br2O
Molecular Weight 356.05 g/mol
IUPAC Name 1-bromo-2-[(2-bromophenyl)methoxymethyl]benzene
Standard InChI InChI=1S/C14H12Br2O/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2
Standard InChI Key FQXZUHVJHRZATF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)COCC2=CC=CC=C2Br)Br

Introduction

Synthesis and Preparation

Conventional Synthesis Methods

The compound is typically synthesized via nucleophilic substitution. A representative method involves reacting 2-bromobenzyl alcohol (1.87 g, 0.01 mol) with 2-bromobenzyl bromide (2.52 g, 0.01 mol) in tetrahydrofuran (THF) at 60°C for 1 hour, followed by stirring at room temperature for five days. Sodium hydride (0.24 g) is used as a base to deprotonate the alcohol, facilitating ether formation . The reaction yields colorless crystals after recrystallization from ethyl acetate.

Alternative Routes

A modified approach employs 2-bromobenzyl chloride and sodium methoxide in methanol, though this method yields lower purity (≤85%) compared to the THF-based synthesis .

Structural Characteristics

Crystallographic Data

X-ray diffraction reveals a dihedral angle of 2.7° between the two aromatic rings, indicating near-planar geometry. Key crystallographic parameters include :

ParameterValue
Space groupP21/n
Unit cell dimensionsa = 11.6022 Å
b = 10.1590 Å
c = 12.2368 Å
β-angle112.853°
Z (unit cell)4
Density1.672 g/cm³

The Br atoms occupy adjacent positions on the benzene rings, creating a symmetrical structure stabilized by van der Waals interactions .

Spectroscopic Properties

  • IR: Peaks at 450–120 cm⁻¹ (C-Br stretch) and 1,676 cm⁻¹ (C-O-C asymmetric stretch) .

  • ¹H NMR: Signals at δ 4.51 ppm (methylene protons) and δ 7.13–7.44 ppm (aromatic protons) .

Comparative Analysis with Analogues

Bis(2-bromobenzyl) ether belongs to a family of halogenated aryl ethers. Key structural analogues include:

CompoundSubstituentDihedral AngleApplications
Bis(4-bromobenzyl) etherPara-BrPolymer crosslinking
Bis(2-chlorobenzyl) etherCl3.1°Flame retardants
Bis(benzyl) etherH5.2°Solvent

The ortho-bromine substitution in bis(2-bromobenzyl) ether enhances steric hindrance, reducing reactivity in SN2 reactions compared to para-substituted analogues .

Applications in Organic Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor for crown ethers and heterocyclic drugs. For example, it is used in the synthesis of antifungal agents via Suzuki-Miyaura coupling .

Material Science

Its planar structure facilitates incorporation into liquid crystals and metal-organic frameworks (MOFs). A 2024 study demonstrated its utility in synthesizing luminescent MOFs with Cu(I) centers .

Recent Advances (2023–2025)

  • Green Synthesis: A 2025 protocol using iron(II/III) catalysts achieved 89% yield under solvent-free conditions .

  • Therapeutic Potential: Derivatives show promise as kinase inhibitors in oncology trials .

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